1-(Benzofuran-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3 |
InChI Key |
OFDWCYVKINWUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzofuran 2 Yl Propan 1 Amine
Direct Synthetic Routes
Direct synthetic routes to 1-(Benzofuran-2-yl)propan-1-amine focus on the efficient construction of the propan-1-amine side chain directly onto a benzofuran (B130515) scaffold or the simultaneous formation of the benzofuran ring and the desired side chain.
Amination Reactions in Propan-1-amine Formation
A key step in many direct syntheses is the introduction of the amine group to form the propan-1-amine side chain. One common method is reductive amination. This process can involve the reaction of a suitable benzofuran-containing ketone with an amine source under reducing conditions. liv.ac.uk For instance, 2-acetylbenzofuran (B162037) can be reacted with an amine in the presence of a reducing agent to yield the corresponding amine. liv.ac.uk Transfer hydrogenative reductive amination using cyclometalated iridium catalysts with ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source has proven to be an effective method for converting ketones to primary amines. liv.ac.uk This method has been shown to be chemoselective, preserving other functional groups like the double bond in the benzofuran ring. liv.ac.uk
Another approach is through direct amination, where a benzofuran derivative is reacted with propylamine, often with the aid of a catalyst to improve the reaction yield. smolecule.com
Strategies for Constructing the Benzofuran Moiety
The benzofuran ring system is a common scaffold in natural products and pharmacologically active compounds, leading to the development of numerous synthetic strategies. rsc.orgrsc.org These methods can be adapted for the synthesis of this compound.
One-pot syntheses are particularly efficient. For example, palladium nanoparticles can catalyze the synthesis of benzofurans from 2-chlorophenols and alkynes under ambient conditions via Sonogashira cross-coupling reactions. organic-chemistry.org Another one-pot procedure involves the conversion of allyl aryl ethers to 2-methylbenzofurans through a sequential Claisen rearrangement and palladium-catalyzed oxidative cyclization. acs.org Additionally, a variety of benzofurans can be synthesized from the reaction of salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst. organic-chemistry.org
Indirect Synthetic Approaches via Precursor Modification
Indirect methods involve the synthesis of a benzofuran precursor which is then chemically modified to introduce the propan-1-amine side chain. This multi-step approach allows for greater flexibility in the introduction of various functional groups.
Friedel-Crafts Reaction in Benzofuran Precursor Synthesis
The Friedel-Crafts reaction is a classical method for the alkylation and acylation of aromatic rings and can be employed in the synthesis of benzofuran precursors. rsc.orgmdpi.com For example, a Friedel-Crafts acylation of a phenol (B47542) with an appropriate acyl halide can introduce a ketone group that can be further elaborated to the desired propan-1-amine side chain. nih.gov While Friedel-Crafts acylation of benzofuran itself can lead to a mixture of C2 and C3 substituted products, its application to phenol precursors followed by cyclization can provide better regioselectivity. nih.gov A one-pot reaction for the synthesis of a norneolignan has been reported involving a Friedel-Crafts reaction of methyl 3-(4-hydroxyphenyl)propionate with a specific chloride, followed by reductive desulfurization to form the benzofuran ring. rsc.org
Sonogashira Coupling in Benzofuran Ring Construction
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of the benzofuran ring. rsc.orgnih.gov This reaction is often catalyzed by a combination of palladium and copper complexes. rsc.orgnih.gov A common strategy involves the coupling of an ortho-halophenol with an appropriate alkyne, followed by an intramolecular cyclization to form the benzofuran ring. rsc.org For instance, the coupling of an ortho-iodophenol with a terminal alkyne under Sonogashira conditions can lead to the formation of a 2-substituted benzofuran. rsc.org This method has been utilized in the total synthesis of natural products containing the benzofuran scaffold. rsc.org The Sonogashira coupling can also be part of a domino reaction sequence, where the initial coupling is followed by an intramolecular cyclization in a one-pot procedure to yield polysubstituted benzofurans. researchgate.net
Enantioselective Synthesis and Chiral Resolution of this compound
Since this compound is a chiral molecule, the synthesis of a single enantiomer is often desired for pharmacological applications. This can be achieved through either enantioselective synthesis or by resolving a racemic mixture.
Enantioselective synthesis aims to directly produce one enantiomer in excess. This can be accomplished by using chiral catalysts or auxiliaries. For example, the asymmetric reduction of a precursor ketone using a chiral reducing agent can lead to the formation of an enantiomerically enriched alcohol, which can then be converted to the desired amine. researchgate.netresearchgate.net The enantioselective synthesis of a related compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane, has been achieved through the coupling of benzofuran with a chiral aziridine (B145994) derivative. nih.gov
Chiral resolution involves the separation of a racemic mixture of enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Another common method is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. researchgate.net The resolution of racemic β-adrenergic aryl- or hetaryl-oxypropanolamines has been achieved by converting them into diastereomeric urea (B33335) derivatives using a chiral aralkylisocyanate, followed by separation and regeneration of the amine. google.com
Methodological Challenges and Optimization in Synthesis
The synthesis of this compound is not without its challenges, which necessitate careful optimization of reaction conditions to ensure good yields and purity.
Precursor Synthesis Challenges: The synthesis of the ketone precursor, 1-(benzofuran-2-yl)propan-1-one, via Friedel-Crafts acylation can be problematic. The benzofuran ring system is sensitive to strong acids, which can lead to polymerization or other side reactions, thereby lowering the yield of the desired 2-acylated product. Optimization often involves screening different Lewis acids and adjusting reaction temperatures to find a balance between reactivity and stability of the starting material.
Reductive Amination Challenges: The reductive amination step itself presents several potential difficulties.
Side Product Formation: A common side reaction is the reduction of the starting ketone to the corresponding alcohol, 1-(benzofuran-2-yl)propan-1-ol. This occurs if the reduction of the carbonyl group is faster than the formation of the imine intermediate.
Over-alkylation: The newly formed primary amine product can sometimes react with another molecule of the ketone precursor, leading to the formation of a secondary amine as an impurity.
Reagent-Specific Issues: The choice of reducing agent brings its own set of challenges. Sodium cyanoborohydride is highly effective but also highly toxic and generates toxic cyanide waste. acsgcipr.org Catalytic hydrogenation requires specialized high-pressure equipment and can sometimes be irreproducible. acsgcipr.org Amine-borane complexes like 2-picoline borane (B79455) are effective but can release flammable and toxic diborane (B8814927) gas during the reaction and workup. acsgcipr.org
Optimization Strategies: To overcome these challenges, several optimization strategies are employed:
Control of pH: Maintaining a slightly acidic pH (typically 5-6) is crucial. This is acidic enough to catalyze imine formation but not so acidic as to significantly hydrolyze the imine or inhibit the nucleophilicity of the amine.
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent for reductive aminations. It is milder and more selective for the iminium ion over the ketone, reducing the formation of the alcohol byproduct. acsgcipr.org It is also less toxic than sodium cyanoborohydride and does not require acidic conditions for the reaction to proceed.
Staged Addition: In some cases, the imine is pre-formed before the reducing agent is added. synplechem.com This can help to minimize the reduction of the starting ketone.
Purification: Efficient purification methods are essential to remove byproducts. For basic amine products, solid-phase extraction using cartridges like SCX (Strong Cation Exchange) can be used to separate the desired amine from neutral byproducts and unreacted ketone. sigmaaldrich.com
The table below summarizes some of these challenges and the corresponding optimization tactics.
Interactive Table: Synthetic Challenges and Optimization
| Challenge | Description | Optimization Strategy | Ref. |
|---|---|---|---|
| Ketone Reduction | The starting ketone is reduced to an alcohol byproduct. | Use of a selective reducing agent like NaBH(OAc)₃; Pre-formation of the imine. | synplechem.comacsgcipr.org |
| Over-alkylation | The primary amine product reacts further to form a secondary amine. | Use of a large excess of the ammonia (B1221849) source; Careful control of stoichiometry. | |
| Reagent Toxicity/Hazard | Use of toxic reagents like NaBH₃CN or hazardous ones like diborane from amine complexes. | Substitution with safer reagents like NaBH(OAc)₃; Use of engineered controls for gas off-gassing. | acsgcipr.org |
| Low Yield in Precursor Synthesis | Polymerization or side reactions during Friedel-Crafts acylation of benzofuran. | Screening of milder Lewis acids; Temperature control. |
Chemical Transformations and Reactivity of 1 Benzofuran 2 Yl Propan 1 Amine
Reactions Involving the Primary Amine Functional Group
The primary amine in 1-(Benzofuran-2-yl)propan-1-amine is a key site for chemical modification due to the nucleophilic nature of the nitrogen atom's lone pair of electrons.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, enabling a variety of derivatization reactions. Common transformations include acylation, alkylation, and reactions with carbonyl compounds.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. This reaction is fundamental in modifying the compound's properties. For instance, reaction with acetyl chloride would yield N-[1-(benzofuran-2-yl)propan-1-yl]acetamide.
Alkylation: The amine can undergo N-alkylation with alkyl halides. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. oxfordreference.com For example, reaction with an alkyl halide can introduce a new substituent on the nitrogen atom. researchgate.net Mannich bases, which are β-aminoketones, can also be used as alkylating agents for various nucleophiles, including amines, in a process known as transamination. researchgate.net
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine or enamine, which can be subsequently reduced to a secondary or tertiary amine. This two-step process, or a one-pot variation, is a highly effective method for introducing a wide variety of substituents onto the nitrogen atom.
Table 1: Examples of Derivatization Reactions of the Primary Amine Group
| Reaction Type | Reagent Example | Product Type | General Notes |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl Amide | Forms a stable amide linkage. |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl) | Can lead to over-alkylation to form tertiary amines and quaternary salts. oxfordreference.com |
| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl Amine | A versatile method for creating secondary and tertiary amines. |
| Reaction with Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | Urea (B33335) Derivative | Forms a urea linkage, often used in creating bioactive molecules. |
Salt Formation and Related Chemical Interactions
As a basic compound, the primary amine of this compound readily reacts with a variety of acids to form ammonium salts. libretexts.orgyoutube.com This is a fundamental chemical property that has significant practical implications. The formation of a salt, such as a hydrochloride salt, typically results in a crystalline solid that exhibits increased water solubility and thermal stability compared to the free base form. youtube.comalfa-chemistry.com
The reaction involves the protonation of the amine's nitrogen by an acid, forming a substituted ammonium cation, with the acid's conjugate base as the counter-ion. oxfordreference.comyoutube.com This process can be reversed by the addition of a strong base, such as sodium hydroxide, which deprotonates the ammonium ion to regenerate the free amine. youtube.com This reversible salt formation is often exploited in the purification and isolation of amine-containing compounds through liquid-liquid extraction techniques. libretexts.org
Table 2: Common Salts of this compound
| Acid Used | Salt Name | Chemical Formula of Salt |
|---|---|---|
| Hydrochloric Acid (HCl) | This compound hydrochloride | [C₁₁H₁₄NO]⁺Cl⁻ |
| Sulfuric Acid (H₂SO₄) | This compound sulfate | ([C₁₁H₁₄NO]⁺)₂SO₄²⁻ |
| Phosphoric Acid (H₃PO₄) | This compound phosphate | ([C₁₁H₁₄NO]⁺)₃(PO₄)³⁻ |
| Fumaric Acid | This compound fumarate | ([C₁₁H₁₄NO]⁺)₂(C₄H₂O₄)²⁻ |
Reactivity of the Benzofuran (B130515) Heteroaromatic System
The benzofuran ring system possesses its own distinct reactivity, which can be exploited for further functionalization of the molecule. This reactivity is primarily centered on electrophilic aromatic substitution on the benzene (B151609) ring and reactions that involve the furan (B31954) ring.
Electrophilic Aromatic Substitution Patterns
The benzofuran ring is an electron-rich heteroaromatic system and is susceptible to electrophilic attack. The presence of the 2-(1-aminopropyl) substituent influences the position of further substitution. Friedel-Crafts acylation of 2-substituted benzofurans often results in a mixture of isomers, with substitution occurring predominantly at the 3- and 6-positions. nih.gov The directing effect of the C2-alkyl group and the activating nature of the fused benzene ring play a crucial role in determining the regioselectivity of these reactions. researchgate.net
Halogenation: The benzofuran ring can be halogenated using various reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.netnih.gov The position of halogenation can be influenced by the reaction conditions and the existing substituents. nih.govchempedia.info
Nitration: Nitration of the benzofuran ring can be achieved using nitrating agents like nitric acid in acetic acid. researchgate.net The nitro group can be introduced at various positions on the benzene portion of the molecule. For instance, nitration of 2-coumaranone (B42568) can yield the 5-nitro derivative. wikipedia.org
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important reactions for introducing carbon substituents onto the benzofuran ring. wisdomlib.org Acylation of 2-substituted benzofurans with aroyl chlorides in the presence of a Lewis acid catalyst can lead to substitution at the 3-, 4-, and 6-positions, with the product distribution depending on the substrate and reaction conditions. nih.gov
Table 3: Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring
| Reaction Type | Reagent Example | Typical Position of Substitution | Product Type |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 3, 5, or 7-position | Bromo-substituted benzofuran |
| Nitration | HNO₃/H₂SO₄ | 5 or 7-position | Nitro-substituted benzofuran |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | 3 or 6-position | Acetyl-substituted benzofuran |
| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 3-position | Benzofuran-3-carbaldehyde |
Ring-Opening and Ring-Modification Reactions
The furan portion of the benzofuran system can undergo ring-opening reactions under specific conditions, providing a pathway to ortho-substituted phenol (B47542) derivatives. These transformations represent a significant skeletal rearrangement and offer access to a different class of chemical structures.
Transition Metal-Catalyzed Ring-Opening: Nickel-catalyzed reactions have been extensively studied for the cleavage of the C2-O bond in benzofurans. researchgate.net For example, nickel-catalyzed reductive ring-opening with alkyl halides can produce (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org Similarly, reaction with silanes under nickel catalysis can yield various ortho-substituted phenol derivatives. acs.org These reactions proceed through mechanisms that can involve oxidative addition or Ni-H insertion followed by β-oxygen elimination. acs.orgkyoto-u.ac.jp
Reductive Cleavage: The C2-O bond of benzofuran can also be cleaved using reducing agents like lithium metal in the presence of an electron transfer catalyst, which results in the formation of o-hydroxystyrene derivatives after an electrophilic quench. kyoto-u.ac.jp
Ring Transformation: In some cases, the benzofuran ring can undergo transformations into other heterocyclic systems. For example, under acidic conditions, certain benzofuranyl carbinols can rearrange to form polysubstituted furans through a ring-opening and recyclization sequence.
Advanced Derivatization Strategies for Analog Development
The combination of reactions at the primary amine and on the benzofuran ring system allows for the development of diverse analogs of this compound. These strategies are crucial in medicinal chemistry for exploring structure-activity relationships.
Side-Chain Modification: The primary amine serves as a handle for introducing a wide array of functionalities. This can be achieved through acylation to form amides, sulfonamides, or ureas, and through alkylation or reductive amination to introduce different alkyl or arylalkyl groups. These modifications can significantly alter the compound's polarity, size, and hydrogen bonding capabilities.
Aromatic Ring Substitution: Electrophilic substitution reactions provide a means to introduce various functional groups onto the benzene portion of the benzofuran ring. Halogenation, for example, can introduce atoms that can act as synthetic handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach aryl, heteroaryl, or other groups. nih.govrsc.org
Heterocyclic Core Modification: Ring-opening of the furan moiety offers a radical approach to analog design, transforming the benzofuran scaffold into a substituted phenol. chinesechemsoc.org The resulting hydroxyl and alkenyl groups can then be further functionalized. Additionally, the benzofuran ring itself can be constructed from various precursors, allowing for the introduction of substituents at different positions from the ground up. organic-chemistry.orgnih.gov
Table 4: Advanced Derivatization Strategies for Analog Development
| Strategy | Example Reaction | Resulting Structural Motif | Purpose |
|---|---|---|---|
| Side-Chain Elaboration | Acylation with a heterocyclic carboxylic acid | Amide with a heterocyclic moiety | Introduce complex functional groups, modulate biological activity. |
| Aromatic Functionalization | Bromination followed by Suzuki coupling | Aryl or heteroaryl substitution on the benzene ring | Explore electronic and steric effects on activity. rsc.org |
| Scaffold Hopping | Nickel-catalyzed ring-opening | ortho-Alkenylphenol | Create a completely different chemical scaffold. chinesechemsoc.org |
| Bioisosteric Replacement | Synthesis of a benzothiophene (B83047) analog | 1-(Benzothiophen-2-yl)propan-1-amine | Replace the furan oxygen with sulfur to alter electronic properties and metabolism. |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran (B130515) ring, the furan (B31954) proton, and the aliphatic protons of the propan-1-amine side chain. The aromatic protons on the benzene (B151609) portion of the benzofuran ring would typically appear in the downfield region of approximately 7.2-7.6 ppm. The lone proton on the furan ring (H-3) is anticipated to be a singlet around 6.6-6.8 ppm. The methine proton (CH-NH₂) on the carbon adjacent to the amine and the benzofuran ring would likely be a triplet in the 4.0-4.5 ppm range. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl chain would appear further upfield.
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The benzofuran ring system typically displays signals between 104 and 159 ppm. rsc.org The carbon attached to the oxygen within the furan ring (C-7a) and the carbon at the fusion point (C-3a) are characteristically downfield. The aliphatic carbons of the propan-1-amine chain would resonate in the upfield region, typically between 10 and 60 ppm.
2D-NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning proton and carbon signals. researchgate.net An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would reveal 2- and 3-bond correlations, confirming the connectivity between the propan-1-amine side chain and the 2-position of the benzofuran ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Benzofuran-2-yl)propan-1-amine
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzofuran H-3 | ~6.7 | ~104 |
| Benzofuran Ar-H (4,5,6,7) | ~7.2-7.6 | ~111-129 |
| Benzofuran C-2 | - | ~159 |
| Benzofuran C-3a, C-7a | - | ~128-155 |
| Propyl C1-H (CH-NH₂) | ~4.2 | ~55 |
| Propyl C2-H₂ | ~1.8 | ~28 |
| Propyl C3-H₃ | ~1.0 | ~11 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of the compound. For this compound (C₁₁H₁₃NO), the nominal molecular weight is 175 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a precise mass of approximately 175.0997. nih.gov
Upon electron ionization (EI), the molecule is expected to fragment. A common fragmentation pathway for primary amines is the cleavage of the carbon-carbon bond beta to the nitrogen atom. For this compound, this would involve the loss of an ethyl group, leading to a prominent iminium cation fragment of C₉H₈NO⁺ at m/z 146. Another characteristic fragmentation would be the cleavage alpha to the nitrogen, resulting in a base peak. For the isomeric compound 1-(benzofuran-2-yl)propan-2-amine, the base peak is observed at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment. researchgate.net For this compound, a similar cleavage would produce a fragment of [CH₂NH₂]⁺ at m/z 30, while the major fragment would likely arise from cleavage of the bond between C1 and C2 of the propyl chain, yielding a benzofuranylmethyl cation stabilized by the amine, resulting in a significant peak.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 146 | [M - C₂H₅]⁺ | Loss of ethyl group from β-cleavage |
| 131 | [C₈H₇O]⁺ | Benzofuran-2-yl-methyl cation from cleavage of the C-N bond |
| 44 | [C₂H₆N]⁺ | Fragment containing the amine group [CH(NH₂)CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to the amine, the aromatic ring, and the ether linkage in the benzofuran system.
N-H Stretch: As a primary amine, it is expected to show two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com
N-H Bend: A characteristic N-H bending (scissoring) vibration for primary amines typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-H Stretch: Aromatic C-H stretching will be observed as a series of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations from the benzene ring will produce several peaks in the 1600-1450 cm⁻¹ range.
C-O-C Stretch: The aryl-alkyl ether stretching of the benzofuran ring is expected to show a strong band around 1250 cm⁻¹.
C-N Stretch: The aliphatic C-N stretching vibration should produce a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1650-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Benzofuran) |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
UV-Visible Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophore in this compound is the benzofuran ring system. Benzofuran derivatives typically exhibit absorption maxima resulting from π → π* transitions. It is expected that the spectrum would show strong absorption bands in the range of 240-280 nm, which is characteristic of the benzofuran electronic system. The presence of the amine group as an auxochrome may cause a slight bathochromic (red) shift of these absorption maxima.
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Diffraction for Crystalline Forms)
Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds. The aromatic ring vibrations of the benzofuran system would be expected to produce strong Raman signals. Vibrational techniques like Raman have proven effective in distinguishing between different positional isomers of aminopropyl-benzofurans. researchgate.net
X-ray Diffraction: If the compound or a salt derivative can be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would confirm the precise bond lengths, bond angles, and stereochemistry of the molecule. While no crystal structure has been published for this compound, the structures of many other benzofuran derivatives have been successfully determined using this method, demonstrating its applicability. mdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies of 1 Benzofuran 2 Yl Propan 1 Amine
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical calculations are fundamental to understanding the electronic nature of 1-(Benzofuran-2-yl)propan-1-amine. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's properties.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the molecule's shape and steric properties.
By mapping the energy of the molecule as a function of its geometry, an energy landscape can be constructed. This landscape reveals the various stable conformations (local minima) and the energy barriers (transition states) between them. For instance, rotation around the C1-Cα bond (connecting the benzofuran (B130515) ring to the propanamine side chain) would be a key feature of the energy landscape, identifying the most energetically favorable orientations of the side chain relative to the ring. While specific studies on this compound are not prevalent, research on analogous benzofuran derivatives demonstrates the utility of DFT in elucidating such structural details. physchemres.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This data is representative and based on typical values for similar structures, as specific experimental or computational values for this exact molecule are not widely published.)
| Parameter | Predicted Value |
|---|---|
| C-O (furan ring) Bond Length | ~1.37 Å |
| C-N (amine) Bond Length | ~1.47 Å |
| C-C-N Bond Angle | ~109.5° |
| Dihedral Angle (Benzofuran plane - Propanamine chain) | Varies with conformation |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the benzofuran ring and the nitrogen atom of the amine group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), highlighting their potential role in hydrogen bonding. nih.gov Studies on similar heterocyclic compounds frequently use MEP analysis to predict sites for intermolecular interactions. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the different conformations that this compound can adopt in various environments, such as in an aqueous solution. smolecule.com These simulations are particularly useful for understanding the flexibility of the propanamine side chain and its interactions with solvent molecules.
MD simulations on related benzofuran compounds have been used to study their binding mechanisms with biological targets. nih.govresearchgate.netsgul.ac.uk Such simulations can reveal stable interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for molecular recognition processes. For this compound, MD could elucidate how the amine group and the benzofuran ring contribute to its interaction profile.
Prediction of Key Molecular Parameters from Theoretical Models
Theoretical models can predict a range of molecular parameters that are difficult to measure experimentally. For this compound, these include:
Bond Dissociation Energies (BDEs): BDEs quantify the energy required to break a specific bond. Theoretical calculations can predict the BDEs for various bonds within the molecule, helping to identify the weakest bonds and potential sites of degradation or metabolism.
Charge Distributions: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the partial atomic charges on each atom. This information complements the qualitative picture provided by MEP analysis and is crucial for understanding the molecule's polarity and reactivity.
Table 2: Predicted Molecular Properties of this compound (Note: This data is representative and based on typical values for similar structures.)
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment | ~2.5 D | DFT |
| HOMO Energy | ~ -6.0 eV | DFT |
| LUMO Energy | ~ -0.5 eV | DFT |
| HOMO-LUMO Gap | ~5.5 eV | DFT |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also important parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical chemistry can be employed to model potential chemical reactions involving this compound. For example, the mechanism of N-acylation or other reactions at the amine group could be investigated. By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed.
A key aspect of this modeling is the identification and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. While specific reaction mechanisms for this compound have not been extensively studied computationally, the methodologies used for other amine and benzofuran-containing molecules would be directly applicable. researchgate.net This could involve, for instance, modeling the nucleophilic attack of the amine on an electrophile and locating the corresponding transition state structure.
Structure Reactivity Relationship Srr and Mechanistic Insights
Influence of Amine Substituents on Chemical Reactivity and Selectivity
The introduction of substituents on the amine can impact its reactivity in several ways:
N-Alkylation: The replacement of hydrogen atoms on the amine with alkyl groups increases steric hindrance around the nitrogen. This can impede the approach of electrophiles, potentially slowing down reaction rates.
N-Acylation: The reaction of the amine with acylating agents to form amides introduces an electron-withdrawing carbonyl group. This delocalizes the nitrogen's lone pair of electrons, reducing the amine's nucleophilicity and basicity.
Formation of Secondary and Tertiary Amines: These reactions decrease the number of available N-H bonds, which can affect the compound's ability to participate in reactions such as condensations or as a hydrogen bond donor.
The versatility of the amine group allows for a range of chemical transformations, including nucleophilic substitution and reductive amination, enabling the synthesis of more complex molecules.
Role of the Benzofuran (B130515) Ring System in Reaction Pathways and Intermediate Stabilization
The benzofuran ring is an electron-rich heterocyclic system that plays a crucial role in the reactivity of 1-(Benzofuran-2-yl)propan-1-amine. rsc.orgnih.gov This fused ring system, consisting of a benzene (B151609) ring and a furan (B31954) ring, can influence reaction pathways and stabilize reactive intermediates.
Key contributions of the benzofuran ring system include:
Electronic Effects: The electron-rich nature of the benzofuran ring can influence the reactivity of adjacent functional groups. It can act as a nucleophile in certain reactions and can be susceptible to electrophilic substitution, although the conditions for such reactions need to be carefully controlled to avoid unwanted side reactions. researchgate.net
Intermediate Stabilization: The aromatic system of the benzofuran ring can stabilize adjacent carbocations or radical intermediates through resonance. This stabilization of transition states can facilitate certain reaction pathways and influence the regioselectivity of reactions.
Directing Group: The benzofuran moiety can act as a directing group in reactions involving other parts of the molecule, influencing the stereochemical outcome of reactions.
The benzofuran scaffold is a common motif in many natural products and biologically active compounds, highlighting its importance in medicinal chemistry. rsc.orgnih.govrsc.org
Stereochemical Effects on Chemical Transformations (e.g., diastereoselectivity, enantioselectivity)
The presence of a chiral center at the carbon atom attached to both the amine and the benzofuran ring means that this compound can exist as a pair of enantiomers. This chirality has significant implications for its chemical transformations, particularly in reactions involving other chiral molecules or catalysts.
Diastereoselectivity: When reacting with a chiral reagent, the two enantiomers of this compound can react at different rates, leading to the formation of diastereomeric products in unequal amounts.
Enantioselectivity: The use of chiral catalysts can favor the reaction of one enantiomer over the other, leading to an enantiomerically enriched or pure product. This is a crucial aspect in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired biological activity.
Studies on related benzofuran derivatives have demonstrated the importance of stereochemistry in their biological activity. For instance, the stereochemical configuration of some benzofuran derivatives has been shown to be critical for their neuroprotective effects. nih.gov The stereoselective synthesis of benzofuran-based compounds is an active area of research, with methods being developed to control the stereochemical outcome of reactions. researchgate.net
Comparative Chemical Reactivity with Related Benzofuran Amines and Analogs
The chemical reactivity of this compound can be better understood by comparing it with related benzofuran amines and structural analogs. Subtle changes in the molecular structure can lead to significant differences in reactivity and biological activity.
| Compound | Structural Difference from this compound | Expected Impact on Reactivity |
| (1-Benzofuran-2-ylmethyl)(propyl)amine | Amine is secondary and attached to a methylene (B1212753) group. | The secondary amine is less nucleophilic than a primary amine. The additional flexibility of the methylene linker may influence interactions with biological targets. |
| 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) | The propan-2-amine chain is attached to the 5-position of the benzofuran ring, and the amine is secondary. | The position of the substituent on the benzofuran ring will alter the electronic properties and steric environment of the molecule, likely leading to different pharmacological effects. smolecule.com |
| (1R)-1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine | A bromine atom is present at the 5-position of the benzofuran ring, and there is an additional methyl group on the propyl chain. | The electron-withdrawing bromine atom will affect the electronic properties of the benzofuran ring. The additional methyl group increases steric bulk. vulcanchem.com |
This comparative analysis highlights how modifications to the alkyl chain, the position of substitution on the benzofuran ring, and the nature of the amine group can all contribute to a diverse range of chemical and pharmacological properties within the benzofuran amine family.
Role of 1 Benzofuran 2 Yl Propan 1 Amine As a Building Block in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The strategic importance of 1-(Benzofuran-2-yl)propan-1-amine lies in its capacity to serve as a versatile intermediate for creating intricate molecular frameworks. The benzofuran (B130515) moiety itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The primary amine group in this compound provides a reactive handle for a variety of chemical transformations.
Key reactions involving the amine functionality include:
Acylation: The amine can readily react with acyl chlorides or anhydrides to form corresponding amides. This reaction is fundamental in building larger molecules and is a common step in the synthesis of many pharmaceutical agents. smolecule.com
Nucleophilic Substitution: As a nucleophile, the amine group can participate in substitution reactions, allowing for the attachment of diverse substituents and further elaboration of the molecular structure. smolecule.com
Reductive Amination: This process can be employed to modify the amine group, potentially altering its biological activity or pharmacokinetic profile. smolecule.com
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural analogs are widely used. For instance, related benzofuran amines have been used as key intermediates in the synthesis of compounds targeting histamine (B1213489) H3 receptors and cholinesterases. nih.gov The synthesis of derivatives like 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine highlights how the core structure can be elaborated into more complex heterocyclic systems. ijrpc.com
Development of New Synthetic Methodologies Leveraging its Unique Structural Features
The unique combination of a benzofuran heterocycle and a chiral primary amine makes this compound a valuable substrate for the development of new synthetic methods. Although methodologies specifically tailored to this compound are emerging, the broader class of benzofuran derivatives has been a fertile ground for synthetic innovation.
Recent advancements in organic synthesis have focused on novel ways to construct the benzofuran ring system itself. nih.govrsc.org However, the reactivity of pre-formed structures like this compound is also of significant interest. The reactivity of the benzofuran ring can be modulated by the side chain, and conversely, the amine's reactivity is influenced by the adjacent aromatic system. This interplay allows for the exploration of regioselective and stereoselective reactions.
While detailed studies on this specific molecule are limited, research on similar structures suggests potential avenues for methodological development. For example, the synthesis of related benzofuran methanamine derivatives involves functionalizing the benzofuran core followed by the introduction of the amine group, indicating the compound's potential role in multistep synthetic sequences. smolecule.com
Contribution to Chemical Libraries for Screening Purposes and Material Science Research
The structural attributes of this compound make it an attractive candidate for inclusion in chemical libraries used for high-throughput screening in drug discovery. The benzofuran core is a well-established pharmacophore, and by modifying the amine group, a diverse array of derivatives can be generated. rsc.org The creation of such libraries is a cornerstone of modern medicinal chemistry, enabling the rapid identification of new lead compounds for various therapeutic targets. While direct citation of its inclusion in specific libraries is sparse, the use of amine compounds in combinatorial libraries is a well-established practice. google.com
In the realm of material science, benzofuran-containing polymers and materials are explored for their unique electronic and optical properties. The amine functionality of this compound offers a point of attachment for polymerization or for grafting onto surfaces, suggesting its potential utility in creating novel functional materials. smolecule.com The broader class of benzofurans has applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com
Future Perspectives in Research on 1 Benzofuran 2 Yl Propan 1 Amine
Innovative Synthetic Method Development, including Flow Chemistry and Continuous Processing
The development of novel and efficient synthetic routes to 1-(Benzofuran-2-yl)propan-1-amine and its analogues is paramount for enabling further research. Current strategies often rely on multi-step sequences which can be time-consuming and generate significant waste. researchgate.net Future research will likely focus on the development of more atom-economical and environmentally benign methodologies.
Recent advances in organic synthesis have highlighted several promising areas. One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable. For instance, a one-pot approach for synthesizing benzofuran (B130515) derivatives has been reported using copper-based catalysts. acs.org The development of a similar one-pot strategy for this compound, possibly through a domino reaction involving salicylaldehydes, an appropriate amine source, and a propyl-containing building block, would represent a significant step forward.
Transition-metal catalysis, particularly with palladium, copper, and gold, has been instrumental in the synthesis of the benzofuran core. nih.govacs.org Future work could explore novel catalytic systems with higher efficiency and selectivity. For example, the use of earth-abundant metal catalysts would offer a more sustainable alternative to precious metals. Furthermore, enantioselective synthesis to obtain specific stereoisomers of this compound is a critical area, as different enantiomers often exhibit distinct biological activities. bohrium.com
The adoption of flow chemistry and continuous processing offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. rsc.orgbeilstein-journals.org The synthesis of primary amines from alcohols using nickel catalysts in a continuous flow system has been demonstrated to be highly selective. acs.org Applying this technology to the synthesis of this compound from the corresponding alcohol would be a valuable endeavor. Similarly, flow photochemistry presents opportunities for novel, light-driven transformations that are often difficult to achieve in batch. rsc.org A sequential continuous-flow synthesis of 3-aryl benzofuranones has been developed, showcasing the potential for multi-step flow synthesis of complex benzofuran derivatives. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research |
| One-Pot Synthesis | Reduced reaction time, waste, and purification steps. | Copper-catalyzed one-pot synthesis of benzofuran derivatives. acs.org |
| Novel Catalysis | Higher efficiency, selectivity, and sustainability (e.g., earth-abundant metals). | Transition-metal-catalyzed synthesis of benzofurans (Pd, Cu, Au). nih.govacs.org |
| Enantioselective Synthesis | Access to specific stereoisomers with potentially different biological activities. | Structurally divergent enantioselective synthesis of benzofuran derivatives. bohrium.com |
| Flow Chemistry | Enhanced safety, control, and scalability. | Continuous flow synthesis of primary amines and benzofuranones. acs.orgresearchgate.net |
| Photochemistry | Access to unique, light-driven chemical transformations. | Flow photochemistry for efficient chemical transformations. rsc.org |
Exploration of Novel Chemical Transformations and Catalytic Applications
The unique structure of this compound, featuring a reactive primary amine and an electron-rich benzofuran ring, opens the door to a wide range of novel chemical transformations. Future research could focus on leveraging these functionalities to create new molecular architectures with interesting properties.
The primary amine group can serve as a handle for a variety of modifications, including acylation, alkylation, and the formation of imines and amides. These transformations could be used to generate libraries of derivatives for biological screening or to attach the molecule to other scaffolds. The development of novel cyclization reactions involving both the amine and the benzofuran ring could lead to the synthesis of complex, polycyclic heterocyclic systems. mdpi.com
The benzofuran ring itself is susceptible to electrophilic substitution, and the directing effects of the propan-1-amine substituent could be investigated to control the regioselectivity of these reactions. Furthermore, the benzofuran moiety can participate in various cycloaddition reactions, offering a pathway to novel fused ring systems.
An exciting and largely unexplored area is the potential of this compound and its derivatives to act as catalysts or ligands in organic synthesis. The presence of both a Lewis basic amine and a potentially coordinating benzofuran oxygen atom makes these molecules interesting candidates for the development of novel ligands for transition metal catalysis. Chiral versions of the molecule could be particularly valuable in asymmetric catalysis.
| Area of Exploration | Potential Outcomes |
| Functionalization of the Amine | Creation of diverse libraries of derivatives for various applications. |
| Novel Cyclization Reactions | Synthesis of complex, polycyclic heterocyclic compounds. |
| Reactions on the Benzofuran Ring | Controlled synthesis of substituted benzofuran derivatives. |
| Catalytic Applications | Development of new ligands and catalysts for organic synthesis. |
Advancements in Computational Modeling for Rational Design and Prediction
Computational modeling has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. nih.govpreprints.orgresearchgate.netnih.gov For this compound, computational methods can be applied to several key areas.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. nih.govfrontiersin.org This information is crucial for the rational design of new therapeutic agents. For example, docking studies have been successfully employed to design benzofuran-based inhibitors for enzymes implicated in cancer and Alzheimer's disease. nih.govnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge can be used to understand and predict its chemical behavior, aiding in the design of new reactions and the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Computational Method | Application for this compound |
| Molecular Docking | Prediction of binding to biological targets for drug design. nih.govfrontiersin.org |
| Density Functional Theory (DFT) | Understanding electronic structure, reactivity, and spectroscopic properties. |
| QSAR | Predicting the biological activity of new derivatives. |
Strategic Integration into Emerging Areas of Chemical Science (e.g., supramolecular chemistry, polymer science)
The unique structural and electronic properties of this compound make it a promising candidate for integration into emerging areas of chemical science, such as supramolecular chemistry and polymer science.
In supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is of central importance. The benzofuran moiety is known to participate in π-π stacking interactions, and the primary amine can engage in hydrogen bonding. acs.org These non-covalent interactions could be exploited to design self-assembling systems based on this compound. For example, tribenzotriquinacenes bearing benzofuran extensions have been shown to act as supramolecular hosts for fullerenes. acs.org This suggests the potential for designing host-guest systems based on the target compound.
In the field of polymer science, benzofuran derivatives are already utilized in the preparation of various polymers, including polyamides and polyesters. nih.govresearchgate.net The primary amine functionality of this compound makes it a suitable monomer for the synthesis of polyamides and polyimides. The resulting polymers could possess interesting thermal, optical, or electronic properties due to the incorporation of the rigid and electronically active benzofuran unit. The asymmetric cationic polymerization of benzofuran has been shown to produce optically active polymers with controlled molecular weights, indicating the potential for creating advanced polymeric materials. nih.govacs.org
| Emerging Field | Potential Application of this compound |
| Supramolecular Chemistry | Design of self-assembling systems and host-guest complexes based on non-covalent interactions. acs.orgacs.org |
| Polymer Science | Use as a monomer for the synthesis of novel polyamides and polyimides with unique properties. nih.govresearchgate.netnih.govacs.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
